molecular formula C23H18Br2IN3O3 B11534692 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate

Cat. No.: B11534692
M. Wt: 671.1 g/mol
InChI Key: YIPLWWAOEWYJJA-KVSWJAHQSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Iodination: The addition of iodine to the compound, which can be achieved using iodine or iodine monochloride in the presence of a catalyst.

    Formation of the Imine and Amide Groups: This involves the reaction of an amine with an aldehyde or ketone to form an imine, followed by the formation of an amide through the reaction with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the bromine or iodine atoms may be replaced or modified.

    Reduction: Reduction reactions can alter the imine or amide groups, potentially converting them into amines or other functional groups.

    Substitution: The aromatic rings can undergo various substitution reactions, where the bromine or iodine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or other organic compounds.

Biology

In biological research, it may be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with proteins and enzymes.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, while the imine and amide groups can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
  • 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-fluorobenzoate

Uniqueness

Compared to similar compounds, 2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can confer distinct chemical reactivity and biological activity. The combination of these halogens with the imine and amide groups provides a versatile scaffold for further chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H18Br2IN3O3

Molecular Weight

671.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H18Br2IN3O3/c1-14-5-4-6-17(9-14)27-13-21(30)29-28-12-15-10-16(24)11-19(25)22(15)32-23(31)18-7-2-3-8-20(18)26/h2-12,27H,13H2,1H3,(H,29,30)/b28-12+

InChI Key

YIPLWWAOEWYJJA-KVSWJAHQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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